molecular formula C15H20N4O B252677 N-methyl-N-(3-{[3-(2-pyrimidinyloxy)benzyl]amino}propyl)amine

N-methyl-N-(3-{[3-(2-pyrimidinyloxy)benzyl]amino}propyl)amine

Cat. No. B252677
M. Wt: 272.35 g/mol
InChI Key: PTGADKFLEXCNSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-(3-{[3-(2-pyrimidinyloxy)benzyl]amino}propyl)amine, also known as MPBA, is a chemical compound used in scientific research for various purposes. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mechanism of Action

N-methyl-N-(3-{[3-(2-pyrimidinyloxy)benzyl]amino}propyl)amine binds to GPCRs and induces a conformational change in the receptor. This conformational change can activate downstream signaling pathways, leading to various physiological effects. N-methyl-N-(3-{[3-(2-pyrimidinyloxy)benzyl]amino}propyl)amine can also be used to study the binding kinetics and thermodynamics of GPCRs.
Biochemical and Physiological Effects:
N-methyl-N-(3-{[3-(2-pyrimidinyloxy)benzyl]amino}propyl)amine has been studied for its biochemical and physiological effects. It has been shown to activate GPCRs and induce downstream signaling pathways. N-methyl-N-(3-{[3-(2-pyrimidinyloxy)benzyl]amino}propyl)amine has also been shown to increase intracellular calcium levels and activate protein kinase C. N-methyl-N-(3-{[3-(2-pyrimidinyloxy)benzyl]amino}propyl)amine has been used to study the physiological effects of GPCRs on various tissues and organs.

Advantages and Limitations for Lab Experiments

N-methyl-N-(3-{[3-(2-pyrimidinyloxy)benzyl]amino}propyl)amine has several advantages and limitations for lab experiments. One advantage is its high affinity for GPCRs, which makes it an excellent ligand for studying these receptors. N-methyl-N-(3-{[3-(2-pyrimidinyloxy)benzyl]amino}propyl)amine is also stable and can be easily synthesized and purified. However, one limitation is that N-methyl-N-(3-{[3-(2-pyrimidinyloxy)benzyl]amino}propyl)amine can only be used to study GPCRs that have a specific binding site for the ligand. N-methyl-N-(3-{[3-(2-pyrimidinyloxy)benzyl]amino}propyl)amine may also have off-target effects, which can complicate data interpretation.

Future Directions

There are several future directions for the study of N-methyl-N-(3-{[3-(2-pyrimidinyloxy)benzyl]amino}propyl)amine. One direction is to use N-methyl-N-(3-{[3-(2-pyrimidinyloxy)benzyl]amino}propyl)amine to study the structure and function of GPCRs in more detail. N-methyl-N-(3-{[3-(2-pyrimidinyloxy)benzyl]amino}propyl)amine can also be used to study the interaction between GPCRs and other proteins, such as arrestins. Another direction is to develop new ligands based on the structure of N-methyl-N-(3-{[3-(2-pyrimidinyloxy)benzyl]amino}propyl)amine that can be used to study GPCRs with different binding sites. Finally, N-methyl-N-(3-{[3-(2-pyrimidinyloxy)benzyl]amino}propyl)amine can be used to study the physiological effects of GPCRs on various diseases, such as cancer and cardiovascular disease.
Conclusion:
In conclusion, N-methyl-N-(3-{[3-(2-pyrimidinyloxy)benzyl]amino}propyl)amine is a chemical compound used in scientific research for various purposes. It is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. N-methyl-N-(3-{[3-(2-pyrimidinyloxy)benzyl]amino}propyl)amine has several advantages and limitations for lab experiments, and there are several future directions for the study of this compound. Overall, N-methyl-N-(3-{[3-(2-pyrimidinyloxy)benzyl]amino}propyl)amine is an important tool for studying GPCRs and their role in various physiological processes.

Synthesis Methods

N-methyl-N-(3-{[3-(2-pyrimidinyloxy)benzyl]amino}propyl)amine is synthesized using a specific method. The synthesis involves the reaction between 3-(2-pyrimidinyloxy)benzyl chloride and N-methyl-N-(3-aminopropyl)amine in the presence of a solvent. The reaction is carried out at a specific temperature and pressure, and the product is purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

N-methyl-N-(3-{[3-(2-pyrimidinyloxy)benzyl]amino}propyl)amine is used in scientific research for various purposes. It is used as a ligand in the study of G protein-coupled receptors (GPCRs). N-methyl-N-(3-{[3-(2-pyrimidinyloxy)benzyl]amino}propyl)amine can be used to label GPCRs, which are important targets for drug discovery. N-methyl-N-(3-{[3-(2-pyrimidinyloxy)benzyl]amino}propyl)amine can also be used to study the interaction between GPCRs and other proteins.

properties

Product Name

N-methyl-N-(3-{[3-(2-pyrimidinyloxy)benzyl]amino}propyl)amine

Molecular Formula

C15H20N4O

Molecular Weight

272.35 g/mol

IUPAC Name

N-methyl-N//'-[(3-pyrimidin-2-yloxyphenyl)methyl]propane-1,3-diamine

InChI

InChI=1S/C15H20N4O/c1-16-7-3-8-17-12-13-5-2-6-14(11-13)20-15-18-9-4-10-19-15/h2,4-6,9-11,16-17H,3,7-8,12H2,1H3

InChI Key

PTGADKFLEXCNSQ-UHFFFAOYSA-N

SMILES

CNCCCNCC1=CC(=CC=C1)OC2=NC=CC=N2

Canonical SMILES

CNCCCNCC1=CC(=CC=C1)OC2=NC=CC=N2

Origin of Product

United States

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